Ethyl 6-methoxyquinoline-3-carboxylate

Melting point Solid-state purification Quinoline-3-carboxylate

Ethyl 6-methoxyquinoline-3-carboxylate is a 6-methoxy-substituted quinoline-3-carboxylic acid ethyl ester (C13H13NO3, MW 231.25 g/mol) that serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry programs. The compound features a bicyclic quinoline nucleus bearing a methoxy group (-OCH3) at the 6-position and an ethyl ester at the 3-position, a substitution pattern that distinguishes it from other quinoline-3-carboxylate analogs and underpins its utility as a building block for kinase inhibitor libraries, antimicrobial agents, and antimalarial lead optimization.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 26660-48-0
Cat. No. B1362509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxyquinoline-3-carboxylate
CAS26660-48-0
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC
InChIInChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3
InChIKeyNUBYMKNFTIBVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Methoxyquinoline-3-Carboxylate (CAS 26660-48-0): Core Quinoline-3-Carboxylate Scaffold for Medicinal Chemistry Procurement


Ethyl 6-methoxyquinoline-3-carboxylate is a 6-methoxy-substituted quinoline-3-carboxylic acid ethyl ester (C13H13NO3, MW 231.25 g/mol) that serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry programs . The compound features a bicyclic quinoline nucleus bearing a methoxy group (-OCH3) at the 6-position and an ethyl ester at the 3-position, a substitution pattern that distinguishes it from other quinoline-3-carboxylate analogs and underpins its utility as a building block for kinase inhibitor libraries, antimicrobial agents, and antimalarial lead optimization [1]. Its physicochemical profile—including a melting point of 203–205 °C, predicted boiling point of 349.0 °C, density of 1.184 g/cm³, and a predicted pKa of 3.25—enables reliable solid-state handling and purification in multi-step synthetic sequences .

Why Ethyl 6-Methoxyquinoline-3-Carboxylate Cannot Be Interchanged with Generic Quinoline-3-Carboxylate Analogs


Quinoline-3-carboxylate analogs are not functionally interchangeable as synthetic building blocks or pharmacological probes, because the nature and position of substituents on the quinoline core dictate reactivity in downstream derivatization, physicochemical properties critical for purification, and recognition by biological targets . The 6-methoxy substituent on the target compound introduces a substantial melting point elevation (~140 °C higher than unsubstituted ethyl quinoline-3-carboxylate), alters the pKa of the quinoline nitrogen (pKa ~3.25 vs. ~3.93 for quinoline-3-carboxylic acid), and provides a hydrogen-bond acceptor motif that is specifically exploited in kinase inhibitor pharmacophores—as exemplified by the MELK inhibitor scaffold in US Patent 9,120,749 where the 6-methoxyquinoline-3-carboxylate core is a required substructure [1]. Simply substituting the 4-hydroxy, 4-chloro, or unsubstituted quinoline-3-carboxylate analog will not reproduce the same reactivity, handling characteristics, or target engagement profile [2].

Quantitative Differentiation Evidence for Ethyl 6-Methoxyquinoline-3-Carboxylate vs. Closest Analogs


Melting Point Elevation: 140 °C Higher Than Unsubstituted Ethyl Quinoline-3-Carboxylate

Ethyl 6-methoxyquinoline-3-carboxylate exhibits a melting point of 203–205 °C, which is approximately 140 °C higher than that of the unsubstituted ethyl quinoline-3-carboxylate (CAS 50741-46-3), reported at 63–67 °C . This marked elevation reflects stronger intermolecular interactions imparted by the 6-methoxy substituent. The higher melting point translates into crystalline solid behavior at ambient temperature, enabling straightforward recrystallization and solid-phase purification workflows that are infeasible with the low-melting unsubstituted analog .

Melting point Solid-state purification Quinoline-3-carboxylate

pKa Shift: 6-Methoxy Substitution Lowers Quinoline Nitrogen Basicity by ~0.7 Units Relative to Quinoline-3-Carboxylic Acid

The predicted pKa of ethyl 6-methoxyquinoline-3-carboxylate is 3.25 ± 0.14, reflecting the acidifying effect of the 6-methoxy substituent on the quinoline nitrogen . In contrast, the parent quinoline-3-carboxylic acid has a predicted pKa of 3.93 (ChemAxon) for the strongest acidic group [1]. This ~0.7-unit shift toward stronger acidity alters the protonation state at physiological and formulation-relevant pH ranges, influencing extraction behavior, salt formation, and aqueous solubility profiles compared to non-methoxylated quinoline-3-carboxylates.

pKa Ionization state Quinoline basicity

Dihydroorotase Inhibition Profile: >10,000-Fold Weaker than Quinoline-4-Carboxylic Acid-Based DHODH Inhibitors

In a biochemical assay measuring inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, ethyl 6-methoxyquinoline-3-carboxylate exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 and 10 µM compound concentration, indicating negligible inhibitory potency [1]. By comparison, quinoline-4-carboxylic acid derivatives such as brequinar and its structural analogs achieve DHODH IC50 values in the low nanomolar range (e.g., 9.71 nM for compound 41) [2][3]. This ~10,000-fold differential establishes that the 3-carboxylate ester regioisomer—lacking the 4-oxo pharmacophore—does not engage the DHODH catalytic site, making the compound a suitable negative control or inactive scaffold comparator in enzyme inhibition studies.

Dihydroorotase Enzyme inhibition DHODH Negative control

MELK Kinase Inhibitor Scaffold Privileging: 6-Methoxyquinoline-3-Carboxylate Core Required for Low-Nanomolar MELK Inhibition in Patent US9120749

In US Patent 9,120,749, the 6-methoxyquinoline-3-carboxylate substructure serves as the mandatory core scaffold for a series of potent maternal embryonic leucine zipper kinase (MELK) inhibitors. Compound 1, ethyl 4-(3-(dimethylamino)propylamino)-6-methoxyquinoline-3-carboxylate, is explicitly claimed, and further optimized derivatives bearing the identical 6-methoxyquinoline-3-carboxylate core achieve MELK IC50 values as low as 0.86–1.10 nM [1][2]. In contrast, the generic ethyl quinoline-3-carboxylate (lacking the 6-methoxy group) is absent from the patent's active compound claims, consistent with a requirement for the 6-methoxy hydrogen-bond acceptor to engage the kinase hinge region [1]. This establishes the specific 6-methoxy substitution as a pharmacophoric determinant, not merely a synthetic convenience.

MELK kinase Kinase inhibitor Scaffold privileging Structure-activity relationship

Synthetic Tractability: Established Multi-Gram Dechlorination Route with NMR-Validated Structural Integrity

A documented synthetic route produces ethyl 6-methoxyquinoline-3-carboxylate via palladium-on-carbon-catalyzed hydrogenolysis of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (20 g scale, 75.8 mmol) in ethanol with triethylamine under 30 psi H₂, yielding 9.18 g (51.5%) of crystalline product after cyclohexane recrystallization . The product is unambiguously characterized by ¹H NMR (CDCl₃: δ 9.25 d, 8.7 d, 8.05 d J=9 Hz, 7.5 dd J=9,3 Hz, 7.2 d J=3 Hz, 4.45 q, 3.9 s, 1.45 t) and IR (KBr: 1713, 1620, 1600, 1500, 1240, 1100, 1025 cm⁻¹) . In contrast, the analogous 4-hydroxy derivative (ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, CAS 77156-78-6) is obtained in only 41% yield via a higher-temperature diphenyl ether cyclization, and the 4-chloro precursor requires an additional chlorination step, adding synthetic complexity [1]. The target compound's direct dechlorination route avoids protecting-group manipulations required for the 4-hydroxy analog.

Synthesis Intermediate Dechlorination Scale-up

Optimal Procurement and Research Application Scenarios for Ethyl 6-Methoxyquinoline-3-Carboxylate


Kinase Inhibitor Hit-to-Lead: 6-Methoxyquinoline-3-Carboxylate as a Privileged Hinge-Binding Scaffold for MELK and Related Kinases

Medicinal chemistry teams pursuing maternal embryonic leucine zipper kinase (MELK) or other kinase targets that accommodate a 6-methoxyquinoline hinge binder should procure this compound as the starting core scaffold. US Patent 9,120,749 explicitly demonstrates that 4-amino derivatives of the 6-methoxyquinoline-3-carboxylate core achieve MELK IC50 values down to 0.86 nM, whereas unsubstituted quinoline-3-carboxylates are not claimed as active inhibitors [1]. Synthesis proceeds via straightforward 4-position SNAr amination of the ethyl ester scaffold, enabling rapid parallel library generation without requiring de novo construction of the quinoline ring system [2].

Negative Control Compound for DHODH/Dihydroorotase Enzymatic Assays

Researchers validating dihydroorotate dehydrogenase (DHODH) or dihydroorotase enzyme inhibition assays can deploy ethyl 6-methoxyquinoline-3-carboxylate as a structurally related but biologically inactive negative control. With an IC50 of 180,000 nM against dihydroorotase—over 10,000-fold weaker than potent quinoline-4-carboxylic acid DHODH inhibitors (IC50 ~10 nM)—the compound establishes the assay's dynamic range and confirms that observed inhibitory activity in test compounds is not an artifact of the quinoline scaffold itself [3][4].

Building Block for 4-Position Diversification in Parallel Synthesis Libraries

For combinatorial chemistry groups generating quinoline-3-carboxylate libraries, the target compound's crystalline solid form (m.p. 203–205 °C) enables reliable automated weighing and solid-dispensing workflows, in contrast to the low-melting unsubstituted analog (m.p. 63–67 °C) . The established synthetic route at multi-gram scale (51.5% yield from the 4-chloro precursor) and commercial availability at ≥98% purity (NLT specification per MolCore, ISO-certified) further support reproducible library production .

Physicochemical Reference Standard for pKa-Modulated Extraction and Purification Protocol Development

Process chemistry groups developing pH-controlled extraction or preparative HPLC methods for quinoline-3-carboxylate intermediates can use this compound as a reference standard for the 6-methoxy-substituted subclass. Its predicted pKa of 3.25—shifted ~0.7 units relative to quinoline-3-carboxylic acid (pKa 3.93)—requires distinct acid/base workup conditions that are not extrapolable from non-methoxylated quinoline-3-carboxylate standards [5]. This differential ionization behavior directly impacts liquid-liquid extraction efficiency and reverse-phase HPLC retention times during scale-up purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-methoxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.